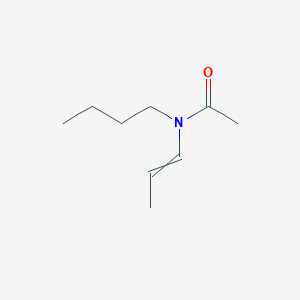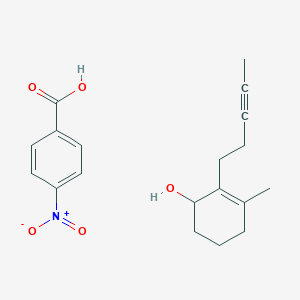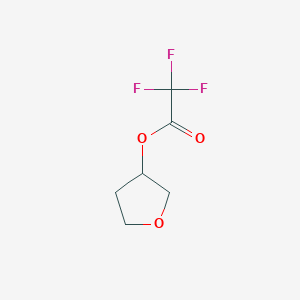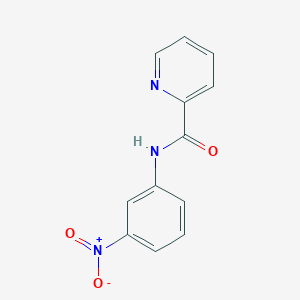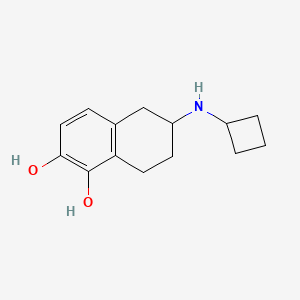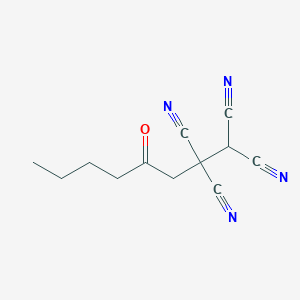
4-Oxooctane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxooctane-1,1,2,2-tetracarbonitrile is a chemical compound characterized by the presence of four cyano groups and a ketone group attached to an octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Oxooctane-1,1,2,2-tetracarbonitrile can be synthesized through the interaction of octanone derivatives with tetracyanoethylene. The reaction typically involves the use of acetic acid as a solvent and ammonium acetate as a catalyst. The mixture is heated to around 40-50°C until the complete dissolution of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxooctane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Oxooctane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research into its potential as a building block for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-oxooctane-1,1,2,2-tetracarbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive cyano and ketone groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The pathways involved include nucleophilic addition, oxidation, and reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxopentane-1,1,2,2-tetracarbonitrile
- 4-Oxohexane-1,1,2,2-tetracarbonitrile
- 4-Oxoheptane-1,1,2,2-tetracarbonitrile
Uniqueness
4-Oxooctane-1,1,2,2-tetracarbonitrile is unique due to its longer carbon chain compared to its similar compounds. This longer chain can influence its physical properties, such as solubility and melting point, making it suitable for specific applications where other shorter-chain analogs may not be as effective .
Propriétés
Numéro CAS |
90138-06-0 |
|---|---|
Formule moléculaire |
C12H12N4O |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
4-oxooctane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H12N4O/c1-2-3-4-11(17)5-12(8-15,9-16)10(6-13)7-14/h10H,2-5H2,1H3 |
Clé InChI |
URRUFMZKVMFQFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC(C#N)(C#N)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


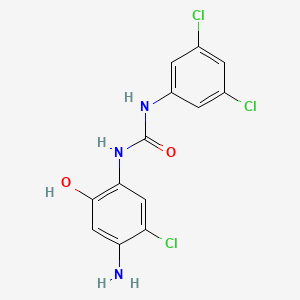

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
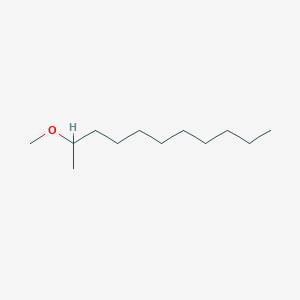
![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
